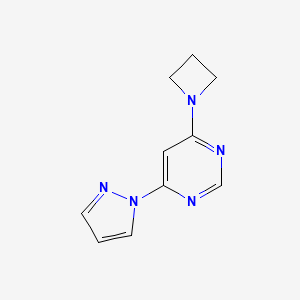![molecular formula C17H21N3O2S B15115081 4-{2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B15115081.png)
4-{2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE is a complex organic compound that features a morpholine ring attached to a pyrimidine core, which is further substituted with a methoxyphenylmethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a methoxyphenylmethylthiol in the presence of a base.
Attachment of the Morpholine Ring: The final step is the nucleophilic substitution of the remaining halogen on the pyrimidine ring with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The methoxyphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenylmethylsulfanyl group can form specific interactions with active sites, while the pyrimidine core can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxyphenyl group but lacks the pyrimidine and morpholine components.
Uniqueness
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE is unique due to its combination of a morpholine ring, a pyrimidine core, and a methoxyphenylmethylsulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C17H21N3O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-[2-[(4-methoxyphenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H21N3O2S/c1-13-11-16(20-7-9-22-10-8-20)19-17(18-13)23-12-14-3-5-15(21-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 |
InChI 键 |
JGOCCUCVMLMEKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)OC)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B15115004.png)
![5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide](/img/structure/B15115008.png)

![3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B15115016.png)
![4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B15115019.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15115027.png)
![9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine](/img/structure/B15115034.png)
![4-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carbonyl)benzonitrile](/img/structure/B15115043.png)

![4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B15115049.png)
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115055.png)
![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115060.png)
![Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate](/img/structure/B15115064.png)
![N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15115076.png)
